molecular formula C12H9ClN2O4 B5871583 N-(3-chloro-4-methylphenyl)-5-nitro-2-furamide

N-(3-chloro-4-methylphenyl)-5-nitro-2-furamide

Cat. No. B5871583
M. Wt: 280.66 g/mol
InChI Key: PEXZPBDFOHSZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used for its antimicrobial properties. It was first introduced in the 1950s as an antibiotic for the treatment of bacterial infections in humans and animals. Since then, it has been extensively studied for its chemical properties and biological activities.

Mechanism of Action

Furazolidone exerts its antimicrobial activity by inhibiting the activity of certain enzymes, such as nitroreductases and monoamine oxidases, that are essential for the survival of microorganisms. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
Furazolidone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. It also inhibits the activity of certain enzymes involved in the metabolism of histamine, leading to the reduction of inflammation and allergic reactions.

Advantages and Limitations for Lab Experiments

Furazolidone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its chemical properties and biological activities. However, there are also some limitations to its use. It has been found to be toxic to some cell types, and its effects may vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the study of Furazolidone. One area of interest is its potential use as an anticancer agent. It has been found to have cytotoxic effects on some cancer cell lines, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in several animal models, and further studies are needed to determine its efficacy in humans. Finally, there is a need for further studies on the safety and toxicity of Furazolidone, particularly in relation to its long-term effects on human health.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran derivative that has been extensively studied for its antimicrobial properties. It has also been found to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the study of Furazolidone, including its potential use as an anticancer and anti-inflammatory agent, as well as further studies on its safety and toxicity.

Synthesis Methods

Furazolidone can be synthesized by the reaction of 3-chloro-4-methylphenylamine with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

Furazolidone has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa. It works by inhibiting the activity of certain enzymes that are essential for the survival of these microorganisms. Furazolidone has also been studied for its anti-inflammatory and immunomodulatory effects.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-7-2-3-8(6-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZPBDFOHSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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